molecular formula C21H22FN3O3S B11003656 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide

Cat. No.: B11003656
M. Wt: 415.5 g/mol
InChI Key: BHZIMFXUNSGUAV-UHFFFAOYSA-N
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Description

N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide is a structurally complex molecule featuring a 1,2-thiazinan ring with a sulfone group (1,1-dioxido modification), a 6-fluoroindole moiety, and a phenyl-propanamide backbone. The sulfone group may enhance metabolic stability, while the 6-fluoroindole could improve lipophilicity and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C21H22FN3O3S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-3-(6-fluoroindol-1-yl)propanamide

InChI

InChI=1S/C21H22FN3O3S/c22-17-7-6-16-8-11-24(20(16)14-17)12-9-21(26)23-18-4-3-5-19(15-18)25-10-1-2-13-29(25,27)28/h3-8,11,14-15H,1-2,9-10,12-13H2,(H,23,26)

InChI Key

BHZIMFXUNSGUAV-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets in the body. The thiazinan ring may interact with sulfur-containing enzymes, while the indole moiety can bind to specific receptors or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()

  • Structural Differences :
    • The target compound replaces the biphenyl group with a 1,2-thiazinan-sulfone-substituted phenyl ring.
    • The 6-fluoroindole in the target contrasts with the 3-indolyl group in this analog.
  • Fluorine at the 6-position of indole may enhance membrane permeability relative to the 3-indolyl substitution .

Sulfamethoxazole Derivatives ()

  • Example Compounds: 3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (Compound 7).
  • Comparison :
    • Both compounds feature sulfonamide/sulfone groups, but the target’s thiazinan-sulfone is distinct from the isoxazole-sulfamoyl moiety in Compound 5.
    • The 6-fluoroindole in the target may confer selectivity toward different biological targets (e.g., kinases vs. antimicrobial enzymes) .

Naproxen-Indole Hybrids ()

  • Example : N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.
  • Key Differences :
    • The target compound lacks the methoxynaphthalene group (a hallmark of NSAID derivatives) but incorporates a fluorinated indole and thiazinan-sulfone.
    • The sulfone group may reduce gastrointestinal toxicity compared to carboxylic acid-based NSAID hybrids .

Dibenzo[b,f][1,4,5]thiadiazocin Derivatives ()

  • Example : (Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide.
  • Comparison :
    • Both compounds include fluorinated aromatic systems and amide bonds, but the target’s thiazinan-sulfone is less sterically hindered than the dibenzothiadiazocin core.
    • This structural simplicity may improve synthetic accessibility and pharmacokinetic properties .

Hypothetical Pharmacological and Physicochemical Properties

Physicochemical Profile

Property Target Compound N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide Sulfamethoxazole Derivative (Compound 7)
Molecular Weight (g/mol) ~450 (estimated) ~408 ~502
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 ~2.1 (due to polar sulfamoyl)
Key Functional Groups 6-Fluoroindole, thiazinan-sulfone 3-Indolyl, biphenyl Isoxazole, sulfamoyl

Biological Activity

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide is a complex organic compound notable for its unique combination of thiazinane and indole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C21H22FN3O3S
  • Molecular Weight : 415.5 g/mol
  • CAS Number : 1324097-83-7

The structural features of this compound include a thiazinane ring and a fluoroindole moiety, which contribute to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Compounds with indole and thiazinane structures have been reported to exhibit significant antitumor properties. The unique combination in this compound may enhance its efficacy against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Compound NameStructural FeaturesBiological Activity
N-(4-Fluorophenyl)-N'-(thiazol-2-yl)ureaContains thiazole instead of thiazinaneAntitumor activity
5-FluoroindoleIndole structure without thiazineAntimicrobial and anticancer properties
2-(Thiazolyl)-4(3H)-quinazolinoneThiazole fused with quinazolinoneAntimicrobial activity

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research indicates that similar compounds have demonstrated efficacy against various bacterial and fungal strains. Future studies are needed to evaluate the specific antimicrobial spectrum of this compound.

The mechanism by which this compound exerts its effects likely involves interaction with specific enzymes or receptors. These interactions can alter cellular pathways associated with inflammation and cancer progression.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include cyclization reactions facilitated by strong bases and solvents like dimethylformamide (DMF). The synthetic route is optimized for high yield and purity, often employing techniques such as chromatography for purification.

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